2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
Description
2-(2,4-Difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to an acetamide backbone and a 2,3-dihydrobenzofuran-methyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c18-13-6-5-11(15(19)8-13)7-17(21)20-9-12-10-22-16-4-2-1-3-14(12)16/h1-6,8,12H,7,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKBPLCTYVLPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous acetamides:
Key Observations:
Substituent Effects on Bioactivity: Halogenation: The target compound’s 2,4-difluorophenyl group contrasts with dichloro (U-48800, anticonvulsant in ) or chlorophenoxy (WH7) substituents. Fluorine’s smaller size and electronegativity enhance metabolic stability and membrane permeability compared to chlorine . U-48800’s flexible cyclohexylamine) or reducing off-target interactions .
Agrochemical Potential: The 2,4-difluorophenyl group in diflufenican () is critical for herbicidal activity, implying the target compound could be explored for similar uses if paired with appropriate side chains .
The benzofuran’s fused ring system may further modulate solubility and crystallinity . Hydrogen Bonding: Unlike WH7’s triazole or goxalapladib’s naphthyridine, the target compound lacks strong H-bond acceptors, which may limit interactions with polar targets .
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